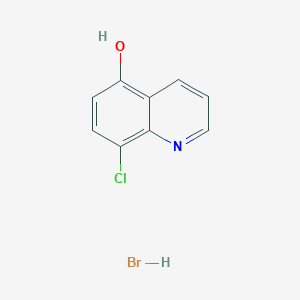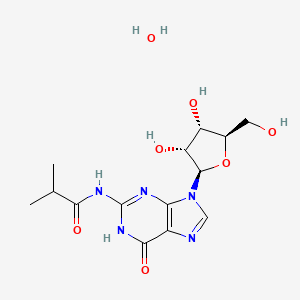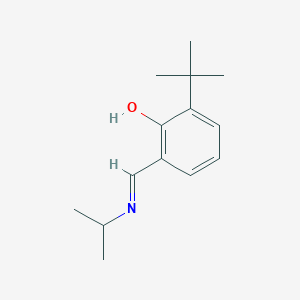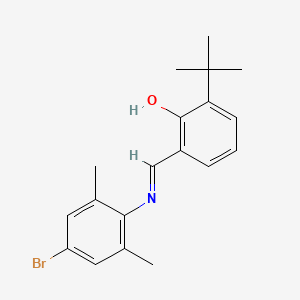
Fmoc-pna-g(bhoc)-oh
Vue d'ensemble
Description
The compound “fluorenylmethyloxycarbonyl-protected peptide nucleic acid-glycine (benzhydryloxycarbonyl)-hydroxyl” is a derivative of peptide nucleic acids. Peptide nucleic acids are synthetic analogs of DNA and RNA, which have a peptide-like backbone instead of the sugar-phosphate backbone found in natural nucleic acids. This modification provides peptide nucleic acids with increased stability and binding affinity to complementary DNA or RNA sequences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fluorenylmethyloxycarbonyl-protected peptide nucleic acid-glycine (benzhydryloxycarbonyl)-hydroxyl typically involves solid-phase synthesis. The process begins with the attachment of the first monomer to a solid support, followed by the sequential addition of protected monomers. The fluorenylmethyloxycarbonyl group is used to protect the amino group, while the benzhydryloxycarbonyl group protects the nucleobase functionalities.
Deprotection: The fluorenylmethyloxycarbonyl group is removed using a solution of piperidine in dimethyl sulfoxide and N-methyl-2-pyrrolidone.
Cleavage from Solid Support: The final product is cleaved from the solid support using acid-catalyzed conditions, which also remove the benzhydryloxycarbonyl protecting groups.
Industrial Production Methods
Industrial production of fluorenylmethyloxycarbonyl-protected peptide nucleic acid-glycine (benzhydryloxycarbonyl)-hydroxyl follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and microwave-assisted synthesis are often employed to increase efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nucleobase functionalities.
Reduction: Reduction reactions can occur at the peptide backbone or nucleobase functionalities.
Substitution: Substitution reactions are common, especially during the synthesis process when protecting groups are added or removed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid for deprotection and coupling agents for monomer addition.
Major Products Formed
The major products formed from these reactions include the desired peptide nucleic acid oligomers with specific sequences and functionalities, depending on the intended application .
Applications De Recherche Scientifique
Chemistry
In chemistry, fluorenylmethyloxycarbonyl-protected peptide nucleic acid-glycine (benzhydryloxycarbonyl)-hydroxyl is used as a building block for the synthesis of peptide nucleic acid oligomers. These oligomers are employed in various chemical studies, including the investigation of nucleic acid interactions and the development of new synthetic methodologies .
Biology
In biology, peptide nucleic acids are used as probes for detecting specific DNA or RNA sequences. They are also utilized in antisense and antigene therapies, where they bind to target nucleic acids and inhibit their function .
Medicine
They can be used to detect genetic mutations, monitor gene expression, and develop targeted therapies for genetic diseases .
Industry
In the industrial sector, peptide nucleic acids are used in the development of biosensors, nanotechnology, and materials science. Their stability and binding properties make them suitable for various applications, including the creation of nanostructures and the development of new materials .
Mécanisme D'action
The mechanism of action of fluorenylmethyloxycarbonyl-protected peptide nucleic acid-glycine (benzhydryloxycarbonyl)-hydroxyl involves its ability to bind to complementary DNA or RNA sequences. The peptide nucleic acid backbone provides increased stability and resistance to enzymatic degradation, allowing for strong and specific binding to target nucleic acids. This binding can inhibit the function of the target nucleic acid, making it useful in antisense and antigene therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Peptide Nucleic Acid with tert-Butyloxycarbonyl Protection: Similar to fluorenylmethyloxycarbonyl-protected peptide nucleic acid, but uses tert-butyloxycarbonyl as the protecting group.
Peptide Nucleic Acid with Benzyloxycarbonyl Protection: Uses benzyloxycarbonyl as the protecting group instead of fluorenylmethyloxycarbonyl.
Peptide Nucleic Acid with Trimethylsilyl Protection: Employs trimethylsilyl as the protecting group.
Uniqueness
Fluorenylmethyloxycarbonyl-protected peptide nucleic acid-glycine (benzhydryloxycarbonyl)-hydroxyl is unique due to its combination of fluorenylmethyloxycarbonyl and benzhydryloxycarbonyl protecting groups. This combination provides increased stability and ease of synthesis compared to other protecting groups .
Propriétés
IUPAC Name |
2-[[2-[2-(benzhydryloxycarbonylamino)-6-oxo-1H-purin-9-yl]acetyl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H35N7O8/c48-32(46(22-33(49)50)20-19-41-39(52)54-23-31-29-17-9-7-15-27(29)28-16-8-10-18-30(28)31)21-47-24-42-34-36(47)43-38(44-37(34)51)45-40(53)55-35(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-18,24,31,35H,19-23H2,(H,41,52)(H,49,50)(H2,43,44,45,51,53) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHVLNAONKUINW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=NC4=C(C(=O)N3)N=CN4CC(=O)N(CCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H35N7O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301100917 | |
| Record name | N-[2-[2-[[(Diphenylmethoxy)carbonyl]amino]-1,6-dihydro-6-oxo-9H-purin-9-yl]acetyl]-N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301100917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
741.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186046-83-3 | |
| Record name | N-[2-[2-[[(Diphenylmethoxy)carbonyl]amino]-1,6-dihydro-6-oxo-9H-purin-9-yl]acetyl]-N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186046-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-[2-[[(Diphenylmethoxy)carbonyl]amino]-1,6-dihydro-6-oxo-9H-purin-9-yl]acetyl]-N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301100917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B6299809.png)


![5'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine](/img/structure/B6299843.png)
![N-cyclohexylcyclohexanamine;(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B6299848.png)

![9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one](/img/structure/B6299853.png)
![3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one](/img/structure/B6299854.png)

![2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol](/img/structure/B6299875.png)
![2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B6299898.png)



